molecular formula C22H20N3O4P B14948974 Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate

Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate

Cat. No.: B14948974
M. Wt: 421.4 g/mol
InChI Key: FCEIKLRAFRNBIF-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate is an organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a phosphonate group attached to a hydrazino moiety, which is further connected to an indole derivative

Preparation Methods

The synthesis of Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate typically involves the reaction of 4-methylphenyl phosphonic dichloride with 2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate can be compared with other similar compounds, such as:

    Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphate: This compound has a similar structure but contains a phosphate group instead of a phosphonate group.

    Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphinate: This compound contains a phosphinate group, which affects its reactivity and applications.

    Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphoramide: This compound contains a phosphoramide group, which can influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H20N3O4P

Molecular Weight

421.4 g/mol

IUPAC Name

3-[bis(4-methylphenoxy)phosphoryldiazenyl]-1H-indol-2-ol

InChI

InChI=1S/C22H20N3O4P/c1-15-7-11-17(12-8-15)28-30(27,29-18-13-9-16(2)10-14-18)25-24-21-19-5-3-4-6-20(19)23-22(21)26/h3-14,23,26H,1-2H3

InChI Key

FCEIKLRAFRNBIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(N=NC2=C(NC3=CC=CC=C32)O)OC4=CC=C(C=C4)C

Origin of Product

United States

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